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Compound of Interest

Compound Name: PHM-27 (human)

Cat. No.: B050746 Get Quote

For researchers, scientists, and drug development professionals, understanding the

comparative pharmacology of peptide hormones across different species is crucial for

preclinical studies and translational research. This guide provides a comprehensive

comparative analysis of Peptide Histidine Methionine (PHM-27), and its non-human ortholog

Peptide Histidine Isoleucine (PHI-27), focusing on its amino acid sequence, receptor binding

affinities, and functional activity in various species. Detailed experimental protocols and

signaling pathway visualizations are included to support further investigation.

Introduction
PHM-27 is a 27-amino acid peptide hormone belonging to the vasoactive intestinal peptide

(VIP)/secretin/glucagon superfamily.[1][2][3] In humans, it is co-synthesized with VIP from the

same precursor protein, prepro-VIP.[1] The porcine equivalent, PHI-27, differs by only two

amino acids.[1] PHM-27 and PHI-27 exert their biological effects through interaction with G

protein-coupled receptors (GPCRs), primarily the VPAC1, VPAC2, and PAC1 receptors, leading

to the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP

(cAMP).[2] This guide delves into the available data to provide a comparative overview of PHM-

27's characteristics across different species.

Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the known amino acid

sequences, receptor binding affinities, and functional potencies of PHM-27 and its orthologs in

various species.
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Table 1: Amino Acid Sequence Alignment of PHM-
27/PHI-27
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Note: Amino acid differences from the human sequence are highlighted in bold. The rat PHI-27

sequence has been identified, though variations may exist.[4] Sequences for mouse and

chicken are not readily available in the searched literature.

Table 2: Receptor Binding Affinities (Ki in nM) of PHM-
27/PHI-27
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Species Receptor PHM-27/PHI-27 VIP PACAP-27

Human
Calcitonin

Receptor
11 (EC50) - -

Chick PAC1 Receptor - >> PACAP-27 ~ PACAP-38

Note: Quantitative Ki or IC50 values for PHM-27/PHI-27 on VPAC1, VPAC2, and PAC1

receptors across different species are not well-documented in the available literature. The

provided data for the human calcitonin receptor is an EC50 value for functional potency. The

chick PAC1 receptor data indicates a much lower potency for chicken VIP compared to PACAP,

suggesting PHI-27 would also have a lower affinity.

Table 3: Functional Potency (EC50 in nM) for cAMP
Production

Species Cell Line/Tissue Receptor PHM-27/PHI-27

Human Various Calcitonin Receptor 11

Note: Comprehensive comparative data for the functional potency of PHM-27/PHI-27 on cAMP

production via VPAC and PAC receptors across different species is limited in the current

literature.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of PHM-27

and related peptides.

Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a ligand to its

receptor.

Membrane Preparation:

Tissues or cells expressing the receptor of interest are homogenized in a suitable buffer

(e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
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The membrane pellet is washed and resuspended in a binding buffer.

Binding Reaction:

A constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-VIP or ¹²⁵I-PACAP-27) is

incubated with the membrane preparation.

Increasing concentrations of the unlabeled competitor ligand (e.g., PHM-27 or PHI-27) are

added to the reaction tubes.

Non-specific binding is determined in the presence of a high concentration of the

unlabeled ligand.

The reaction is incubated at a specific temperature (e.g., 30°C) for a time sufficient to

reach equilibrium.

Separation of Bound and Free Ligand:

The reaction is terminated by rapid filtration through glass fiber filters, which trap the

membranes with the bound radioligand.

The filters are washed with ice-cold buffer to remove unbound radioligand.

Quantification:

The radioactivity retained on the filters is measured using a gamma counter.

The data is analyzed using non-linear regression to determine the IC50 value of the

competitor ligand, which can then be converted to a Ki value using the Cheng-Prusoff

equation.

cAMP Accumulation Assay
This protocol outlines a common method for measuring the functional potency of a ligand in

stimulating cAMP production.

Cell Culture and Stimulation:
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Cells expressing the receptor of interest are cultured to an appropriate density.

The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the

degradation of cAMP.

The cells are then stimulated with various concentrations of the agonist (e.g., PHM-27 or

PHI-27) for a defined period.

Cell Lysis and cAMP Extraction:

The stimulation is stopped, and the cells are lysed to release intracellular cAMP.

cAMP Quantification:

The amount of cAMP in the cell lysates is measured using a competitive immunoassay,

such as a Radioimmunoassay (RIA), an Enzyme-Linked Immunosorbent Assay (ELISA),

or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

A standard curve is generated using known concentrations of cAMP to quantify the

amount of cAMP in the samples.

Data Analysis:

The concentration-response data is plotted, and a sigmoidal dose-response curve is fitted

to determine the EC50 value, which represents the concentration of the agonist that

produces 50% of the maximal response.

Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparative

analysis of PHM-27.
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Caption: PHM-27/PHI-27 Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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